Desoxycorticosterone Pivalate

Beschreibung

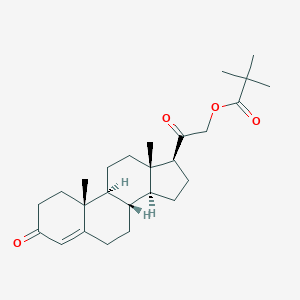

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIQBFMTVCINR-WWMZEODYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046036 | |

| Record name | Desoxycorticosterone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

808-48-0 | |

| Record name | Desoxycorticosterone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxycorticosterone pivalate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoxycorticosterone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoxycortone pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXYCORTICOSTERONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desoxycorticosterone Pivalate (DOCP): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of desoxycorticosterone pivalate (B1233124) (DOCP), a synthetic analog of the endogenous mineralocorticoid, 11-deoxycorticosterone. This document details the molecular interactions, signaling pathways, and physiological effects of DOCP, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Mechanism of Action: Mineralocorticoid Receptor Agonism

Desoxycorticosterone pivalate (DOCP) is a long-acting prodrug that is hydrolyzed in the body to its active form, desoxycorticosterone. The primary mechanism of action of desoxycorticosterone is its function as a potent agonist of the mineralocorticoid receptor (MR).[1][2][3] The MR is a nuclear receptor that plays a critical role in the regulation of electrolyte and water balance, primarily in the kidneys.[4][5]

Upon entering a target cell, desoxycorticosterone binds to the MR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of a steroid-receptor complex.[2][3] This activated complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[3][4] The binding of the DOCP-MR complex to HREs results in the recruitment of co-activators and the transcriptional machinery, leading to the upregulation or downregulation of specific gene expression.[4] The ultimate physiological effects of DOCP are a direct consequence of the altered protein synthesis directed by these target genes.[2][3]

Signaling Pathway of this compound

The signaling cascade initiated by DOCP is a classic example of steroid hormone action. The key steps are outlined in the diagram below.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of DOCP.

Table 1: Mineralocorticoid Receptor Binding and Activation

| Parameter | Ligand | Value | Species/System | Reference |

| Relative Binding Affinity | Desoxycorticosterone | 16.2% (of Aldosterone) | Rat kidney slices in undiluted plasma | [6] |

| EC50 (Transactivation) | 11-Deoxycorticosterone | 0.03 nM | Skate MR | [7] |

| EC50 (Transactivation) | 11-Deoxycorticosterone | 65 pM - 2 nM | Human MR | [1] |

| EC50 (Transactivation) | Aldosterone (B195564) | 0.07 nM | Skate MR | [7] |

| Dissociation Constant (Kd) | Aldosterone | ~1 nM | Rabbit kidney cytosol | [2] |

Table 2: Physiological Effects of DOCP in Dogs with Hypoadrenocorticism

| Parameter | Pre-Treatment (Typical Range) | Post-Treatment (Typical Range) | Study Details | Reference |

| Serum Sodium (mEq/L) | < 135 | 140 - 155 | Randomized controlled trial in dogs with primary hypoadrenocorticism. | [8] |

| Serum Potassium (mEq/L) | > 6.0 | 3.5 - 5.5 | Randomized controlled trial in dogs with primary hypoadrenocorticism. | [8] |

| Sodium:Potassium Ratio | < 27 | > 32 | Randomized controlled trial in dogs with primary hypoadrenocorticism. | [9] |

| Plasma Renin Activity | Markedly elevated | Normalized/Suppressed | Study comparing DOCP and fludrocortisone (B194907) in dogs with hypoadrenocorticism. | [8] |

Table 3: Gene Regulation by Desoxycorticosterone

| Gene | Fold Change | Tissue | Species | Reference |

| Pds (Slc26a4) | +60% (mRNA) | Kidney | Mouse | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Competitive Radioligand Binding Assay for Mineralocorticoid Receptor Affinity

Objective: To determine the relative binding affinity of desoxycorticosterone for the mineralocorticoid receptor compared to aldosterone.

Methodology:

-

Tissue Preparation: Kidneys are harvested from adrenalectomized rats to minimize endogenous steroid interference. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor) and centrifuged to obtain a cytosol fraction containing the mineralocorticoid receptors.

-

Assay Setup: A constant concentration of radiolabeled aldosterone (e.g., [³H]aldosterone) is incubated with the kidney cytosol preparation.

-

Competition: Increasing concentrations of unlabeled "cold" ligands (aldosterone as the reference and desoxycorticosterone as the test compound) are added to the incubation mixtures.

-

Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Unbound steroid is removed, typically by dextran-coated charcoal adsorption, which binds free steroid, followed by centrifugation.

-

Quantification: The amount of radioactivity in the supernatant, representing the bound [³H]aldosterone, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled aldosterone (IC50) is determined. The relative binding affinity is calculated by comparing the IC50 of desoxycorticosterone to that of aldosterone.

Reporter Gene Assay for Mineralocorticoid Receptor Transactivation

Objective: To quantify the functional activation of the mineralocorticoid receptor by desoxycorticosterone.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 cells) is cultured. The cells are transiently or stably transfected with two plasmids:

-

An expression vector containing the full-length cDNA for the human mineralocorticoid receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a hormone response element (e.g., MMTV promoter).

-

-

Ligand Treatment: The transfected cells are treated with various concentrations of desoxycorticosterone or a reference agonist like aldosterone.

-

Incubation: The cells are incubated for a period sufficient to allow for receptor activation, nuclear translocation, and reporter gene expression (typically 18-24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The concentration of desoxycorticosterone that produces a half-maximal response (EC50) is calculated from the dose-response curve.

Measurement of Plasma Renin Activity in a Clinical Trial Setting

Objective: To assess the physiological effect of DOCP on the renin-angiotensin-aldosterone system (RAAS).

Methodology:

-

Patient Population: Dogs diagnosed with primary hypoadrenocorticism are enrolled in a randomized controlled clinical trial.

-

Treatment Protocol: Dogs are assigned to different treatment groups, for example, a standard dose of DOCP (e.g., 2.2 mg/kg) and a low dose of DOCP (e.g., 1.1 mg/kg), administered at regular intervals (e.g., every 30 days).

-

Blood Sampling: Blood samples are collected at baseline and at specified time points after DOCP administration (e.g., day 14 and day 30). Blood is collected into chilled EDTA tubes.

-

Plasma Separation: The blood samples are immediately centrifuged at a low temperature to separate the plasma.

-

Radioimmunoassay (RIA): Plasma renin activity is measured using a commercial RIA kit. The assay is based on the generation of angiotensin I from endogenous angiotensinogen (B3276523) by the renin in the plasma sample during a controlled incubation period. The amount of angiotensin I generated is then quantified by radioimmunoassay.

-

Data Analysis: The plasma renin activity is expressed in ng/mL/h. The results from the different treatment groups and time points are statistically compared to evaluate the effect of DOCP on RAAS activity.

Conclusion

This compound exerts its therapeutic effects through its active metabolite, desoxycorticosterone, which acts as a potent agonist at the mineralocorticoid receptor. This interaction initiates a well-defined signaling cascade that culminates in the modulation of gene expression, leading to increased sodium and water retention and potassium excretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical understanding of DOCP's mechanism of action, providing a valuable resource for researchers and professionals in the field of drug development and endocrinology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deoxycorticosterone upregulates PDS (Slc26a4) in mouse kidney: role of pendrin in mineralocorticoid-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 6. Aldosterone receptors and the evaluation of plasma mineralocorticoid activity in normal and hypertensive states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 9. Low-dose this compound treatment of hypoadrenocorticism in dogs: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mineralocorticoid Activity of Desoxycorticosterone Pivalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid pro-drug. Following administration, it is hydrolyzed to its active form, desoxycorticosterone (DOC), a potent mineralocorticoid receptor (MR) agonist. DOCP is primarily utilized in veterinary medicine for the management of primary hypoadrenocorticism (Addison's disease) in dogs, where it replaces the deficient endogenous mineralocorticoid, aldosterone (B195564). This guide provides a comprehensive technical overview of the mineralocorticoid activity of DOCP, focusing on its mechanism of action, receptor binding, downstream signaling, and physiological effects. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and endocrine pharmacology.

Mechanism of Action

Desoxycorticosterone pivalate exerts its biological effects through its active metabolite, desoxycorticosterone (DOC). DOC acts as a potent agonist at the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][2] The binding of DOC to the cytoplasmic MR induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and other chaperone molecules.[3][4]

The activated DOC-MR complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[1][3] This binding event initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the upregulation of gene transcription.[4] The primary physiological effects of DOC are mediated by the products of these target genes, which are centrally involved in sodium and potassium homeostasis.

Mineralocorticoid Receptor Binding Affinity

Desoxycorticosterone (DOC), the active metabolite of DOCP, exhibits a high binding affinity for the mineralocorticoid receptor, comparable to or even slightly greater than that of the endogenous ligand, aldosterone.[5] While a precise dissociation constant (Kd) for DOC is not consistently reported across literature, the Kd for aldosterone binding to the MR is approximately 1 nM, providing a benchmark for the high affinity of DOC.[6] One study found the intrinsic specificity of DOC for the mineralocorticoid receptor to be greater than or equal to that of aldosterone.[5] Another study reported that 21-deoxyaldosterone (B1203767), a metabolite with mineralocorticoid activity equivalent to DOC, has a relative binding affinity of 94% of that of aldosterone for the rat renal mineralocorticoid receptor.[7][8]

Table 1: Comparative Binding Affinity for the Mineralocorticoid Receptor

| Compound | Receptor | Relative Binding Affinity (Aldosterone = 100%) | Dissociation Constant (Kd) |

| Aldosterone | Mineralocorticoid Receptor | 100% | ~1 nM[6] |

| Desoxycorticosterone (DOC) | Mineralocorticoid Receptor | ≥100%[5] | Not explicitly stated |

| 21-deoxyaldosterone (equivalent activity to DOC) | Mineralocorticoid Receptor | 94%[7][8] | Not applicable |

Signaling Pathway

The activation of the mineralocorticoid receptor by desoxycorticosterone initiates a signaling cascade that ultimately modulates ion transport in epithelial tissues, primarily in the distal nephron of the kidney. Key downstream effectors include Serum and Glucocorticoid-inducible Kinase 1 (SGK1) and the Epithelial Sodium Channel (ENaC).[9][10]

Upon translocation to the nucleus and binding to HREs, the DOC-MR complex induces the transcription of the SGK1 gene. The resulting SGK1 protein, a serine/threonine kinase, is then activated through a signaling pathway involving phosphoinositide 3-kinase (PI3K). Activated SGK1 phosphorylates and inactivates the ubiquitin ligase Nedd4-2.[11]

Under basal conditions, Nedd4-2 targets the subunits of the epithelial sodium channel (ENaC) for ubiquitination and subsequent degradation, thereby reducing the number of active channels at the apical membrane of epithelial cells. By inhibiting Nedd4-2, SGK1 prevents the degradation of ENaC, leading to an increased density of ENaC at the cell surface.[11] This, in turn, enhances the reabsorption of sodium ions from the tubular fluid into the circulation. The increased sodium reabsorption creates an electrochemical gradient that drives the secretion of potassium ions into the tubular fluid for excretion.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renal mineralocorticoid receptors and hippocampal corticosterone-binding species have identical intrinsic steroid specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. keio.elsevierpure.com [keio.elsevierpure.com]

- 9. Mechanisms of Regulation of Epithelial Sodium Channel by SGK1 in A6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of epithelial Na+ channels by aldosterone: role of Sgk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphorylation of Nedd4‐2 by Sgk1 regulates epithelial Na+ channel cell surface expression | The EMBO Journal [link.springer.com]

- 12. Effects of mineralocorticoids on Na+ and K+ excretion in the adrenalectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Desoxycorticosterone Pivalate (DOCP)

Introduction

Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting, synthetic analogue of the endogenous mineralocorticoid desoxycorticosterone (DOC).[1][2] Chemically, it is the pivalate ester of desoxycorticosterone, a structural modification that enhances its lipid solubility and provides a prolonged duration of action following parenteral administration.[3] DOCP is primarily utilized as a replacement therapy for mineralocorticoid deficiency, most notably in the management of primary hypoadrenocorticism (Addison's disease) in dogs.[4][5] This technical guide provides an in-depth overview of the pharmacological properties of DOCP, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical application, supported by data from key studies and detailed experimental protocols.

Mechanism of Action

Desoxycorticosterone pivalate exerts its physiological effects by acting as a potent agonist at the mineralocorticoid receptor (MR).[2][4] It is considered to have high mineralocorticoid specificity with minimal to no significant glucocorticoid activity.[1] The established mechanism follows the classical pathway for steroid hormones.

-

Receptor Binding: DOCP, after being hydrolyzed to its active form desoxycorticosterone, diffuses across the cell membrane of target cells (primarily in the distal tubules and collecting ducts of the kidneys) and binds to cytosolic mineralocorticoid receptors.[4]

-

Nuclear Translocation: This binding induces a conformational change in the receptor, leading to the formation of a steroid-receptor complex.[2][4]

-

Gene Transcription: The complex then translocates into the nucleus, where it binds to specific DNA sequences known as mineralocorticoid response elements (MREs) on the chromatin.[4]

-

Protein Synthesis: This interaction modulates the rate of transcription of target genes, leading to the synthesis of specific proteins, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase.[4] These newly synthesized proteins are ultimately responsible for the observed physiological effects on electrolyte and water balance.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CAS 808-48-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]

Unraveling the History of Desoxycorticosterone Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and development of desoxycorticosterone pivalate (B1233124) (DOCP), a synthetic mineralocorticoid vital in the management of adrenocortical insufficiency. From its initial synthesis to its established therapeutic use, this document provides a comprehensive overview of the key milestones, experimental methodologies, and scientific understanding of this crucial hormone analog.

Introduction to Desoxycorticosterone and its Pivalate Ester

Desoxycorticosterone (DOC), also known as 11-deoxycorticosterone, is a steroid hormone produced by the adrenal cortex. It is a precursor to aldosterone (B195564) and possesses potent mineralocorticoid activity, playing a critical role in regulating electrolyte and water balance. The pivalate ester of desoxycorticosterone, desoxycorticosterone pivalate (DOCP), is a long-acting formulation designed for sustained therapeutic effect. The addition of the pivalate group enhances its lipid solubility, allowing for slow release from the injection site and a prolonged duration of action.[1]

Early Synthesis and Discovery

The journey of desoxycorticosterone and its derivatives began in the 1930s with the broader effort to isolate and identify the hormones of the adrenal cortex. While the synthesis of desoxycorticosterone acetate (B1210297) (DOCA) was a significant achievement in this era, the development of the pivalate ester came later as part of the endeavor to create long-acting therapeutic options.

One of the common methods for synthesizing desoxycorticosterone involves the iodination of progesterone (B1679170) at the C21 position, followed by a reaction with potassium acetate to form the acetate ester.[2] The pivalate ester can be synthesized by reacting desoxycorticosterone with pivaloyl chloride in the presence of a suitable base, such as N,N-Dimethylaminopyridine.[3]

Mechanism of Action: A Molecular Perspective

This compound exerts its physiological effects by binding to and activating the mineralocorticoid receptor (MR).[4][5][6] This receptor is a member of the nuclear receptor superfamily of transcription factors. The mechanism of action follows a well-defined signaling pathway:

-

Ligand Binding: DOCP, being lipid-soluble, diffuses across the cell membrane and binds to the mineralocorticoid receptor in the cytoplasm.

-

Conformational Change and Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms a steroid-receptor complex. This complex then translocates into the nucleus.

-

DNA Binding and Gene Transcription: Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

-

Protein Synthesis and Physiological Effect: This binding initiates the transcription of messenger RNA (mRNA), which is then translated into proteins that mediate the physiological effects of the hormone.[4][5] These proteins are involved in the increased reabsorption of sodium and water and the increased excretion of potassium in the kidneys.[5][7][8]

Therapeutic Development and Clinical Applications

Initially, desoxycorticosterone acetate (DOCA) was the standard therapy for adrenal insufficiency.[9] However, the need for frequent injections led to the development of longer-acting formulations like DOCP.

Interestingly, the widespread use of DOCP in veterinary medicine, particularly for canine hypoadrenocorticism (Addison's disease), played a crucial role in its continued availability.[10][11] In the late 1960s, with the advent of oral mineralocorticoids for human use, the demand for injectable DOCP declined, and the manufacturer, Ciba-Geigy, considered discontinuing its production.[11] However, an outcry from veterinarians who had been using the drug "extralabel" to successfully treat dogs with Addison's disease highlighted its importance.[11] This led to clinical trials in dogs and the eventual FDA approval of Percorten-V in 1998 for canine use.[7][11] Another product, Zycortal, was later approved by the European Medicines Agency in 2015 and the FDA in 2016.[7]

Experimental Protocols and Key Findings

The efficacy of DOCP has been established through numerous clinical trials and retrospective studies, primarily in dogs with hypoadrenocorticism.

Key Experimental Design: Field Trials for Canine Hypoadrenocorticism

A common experimental workflow for evaluating the efficacy of DOCP in dogs with primary hypoadrenocorticism is as follows:

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from various studies on the use of DOCP in dogs with hypoadrenocorticism.

Table 1: Recommended and Investigated Dosing Regimens for DOCP in Dogs

| Study/Guideline | Initial Dose (mg/kg) | Dosing Interval (days) | Route of Administration | Reference |

| Manufacturer Label (Percorten-V/Zycortal) | 2.2 | 25 | IM/SC | [7][10] |

| Kintzer and Peterson (1997) | Median final dose: 1.69 | Median: 30 (Range: 14-35) | Not specified | [10] |

| Melián and Peterson (1996) | Median final dose: 2.02 | Median: 28 (Range: 25-31) | Not specified | [10] |

| Bates et al. (2013) | Many dogs managed on ≤1.47 | Not specified | Not specified | [10] |

| Jaffey et al. (2017) | 1.4 - 2.6 | Median: 58-67 | Not specified | [10] |

| Retrospective Study (2018) | 2.2 | 25 | Not specified | [12] |

Table 2: Efficacy of DOCP in Normalizing Serum Electrolytes in Dogs

| Study | Parameter | Pre-Treatment | Post-Treatment (with DOCP) | Reference |

| Field Trials (summarized) | Serum Sodium | Often low (Hyponatremia) | Normalized | [7] |

| Field Trials (summarized) | Serum Potassium | Often high (Hyperkalemia) | Normalized | [7] |

| Retrospective Study (2018) | Clinical Signs & Electrolyte Imbalance | Present | Resolved in 12 of 14 dogs | [12] |

Conclusion

The history of this compound is a fascinating example of a drug's journey from initial chemical synthesis to a vital therapeutic agent, with its continued availability significantly influenced by its indispensable role in veterinary medicine. Its well-characterized mechanism of action, acting through the mineralocorticoid receptor to regulate electrolyte balance, provides a clear basis for its therapeutic efficacy. The extensive clinical data, primarily from canine studies, have established effective and safe dosing protocols for the management of primary hypoadrenocorticism. This guide provides a comprehensive technical overview for researchers and professionals in the field, highlighting the key scientific milestones in the history of this important synthetic hormone.

References

- 1. CAS 808-48-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Desoxycorticosterone synthesis - chemicalbook [chemicalbook.com]

- 3. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

- 4. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 8. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]

- 9. magonlinelibrary.com [magonlinelibrary.com]

- 10. magonlinelibrary.com [magonlinelibrary.com]

- 11. canineaddisons.org [canineaddisons.org]

- 12. researchgate.net [researchgate.net]

A Comparative Analysis of Desoxycorticosterone Pivalate and Aldosterone Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of desoxycorticosterone pivalate (B1233124) (DOCP) and aldosterone (B195564), focusing on their core functions, mechanisms of action, and relevant experimental data. This document is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development.

Introduction

Aldosterone is the principal mineralocorticoid hormone in mammals, playing a critical role in the regulation of electrolyte and water balance, and consequently, blood pressure.[1][2] It is synthesized in the zona glomerulosa of the adrenal cortex and its secretion is primarily regulated by the renin-angiotensin-aldosterone system (RAAS), plasma potassium levels, and to a lesser extent, adrenocorticotropic hormone (ACTH).[1][3][4] Desoxycorticosterone pivalate (DOCP), a long-acting synthetic analog of the naturally occurring mineralocorticoid desoxycorticosterone (DOC), serves as a potent mineralocorticoid replacement therapy.[5][6] Marketed under brand names such as Zycortal® and Percorten-V®, DOCP is primarily used in veterinary medicine for the management of primary hypoadrenocorticism (Addison's disease) in dogs.[5][7] This guide will delve into a detailed comparison of the molecular mechanisms, physiological effects, and therapeutic applications of these two crucial mineralocorticoids.

Molecular Mechanism of Action

Both aldosterone and the active form of DOCP, desoxycorticosterone, exert their effects through the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[8][9]

2.1. Genomic Signaling Pathway

The classical genomic pathway is the primary mechanism through which both aldosterone and DOC mediate their long-term physiological effects.[8][9]

-

Ligand Binding: Aldosterone or DOC diffuses across the cell membrane and binds to the MR in the cytoplasm.

-

Conformational Change and Nuclear Translocation: Upon ligand binding, the MR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

-

Gene Transcription: In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological effects.[8][9]

Genomic signaling pathway of mineralocorticoids.

2.2. Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, aldosterone can also elicit rapid, non-genomic effects.[10] These effects are initiated within seconds to minutes and are thought to be mediated by a membrane-bound receptor, possibly a G-protein coupled receptor like GPER (GPR30).[10] This pathway involves the activation of second messenger systems, such as protein kinase C and MAP kinases, leading to rapid cellular responses.[10][11] The clinical significance of these non-genomic actions is an area of ongoing research.

Non-genomic signaling pathway of aldosterone.

Comparative Data Presentation

The following tables summarize key quantitative data comparing aldosterone and DOCP.

Table 1: Pharmacokinetic Properties

| Parameter | Aldosterone | This compound (DOCP) |

| Active Form | Aldosterone | Desoxycorticosterone (DOC) |

| Route of Administration | Endogenous | Intramuscular or Subcutaneous Injection[12] |

| Onset of Action | Rapid | Rapid onset of action within hours[7] |

| Duration of Action | Short (Half-life ~20 min) | Long-acting (approx. 25-30 days)[12][13] |

| Metabolism | Hepatic | Hydrolyzed to DOC, then hepatic metabolism |

Table 2: Physiological Effects

| Parameter | Aldosterone | This compound (DOCP) |

| Primary Effect | Regulates sodium, potassium, and water balance[8] | Mineralocorticoid replacement[5] |

| Sodium Regulation | Increases renal sodium reabsorption[2] | Increases renal sodium reabsorption[5] |

| Potassium Regulation | Increases renal potassium excretion[2] | Increases renal potassium excretion[5] |

| Effect on Blood Pressure | Increases blood pressure[2] | Can increase blood pressure[14] |

| Glucocorticoid Activity | Minimal | Generally considered to have no glucocorticoid activity[5][15] |

Experimental Protocols

4.1. Assessment of Mineralocorticoid Activity: Aldosterone-to-Renin Ratio (ARR)

The ARR is a common screening test for primary aldosteronism.[2][16]

-

Objective: To determine if aldosterone production is inappropriately high relative to renin activity.

-

Procedure:

-

Patient preparation may involve adjustment or withdrawal of certain medications that can interfere with the test.[16]

-

A blood sample is collected, typically in the morning after the patient has been seated for a period.

-

Plasma aldosterone concentration (PAC) and plasma renin activity (PRA) or direct renin concentration (DRC) are measured.

-

The ARR is calculated (PAC/PRA).

-

-

Interpretation: An elevated ARR suggests autonomous aldosterone production. Cut-off values can vary between laboratories.[16][17]

Workflow for Aldosterone-to-Renin Ratio (ARR) testing.

4.2. ACTH Stimulation Test for Adrenal Insufficiency

This test is used to diagnose primary adrenal insufficiency (Addison's disease).[18][19]

-

Objective: To assess the adrenal glands' ability to produce cortisol and aldosterone in response to ACTH.

-

Procedure:

-

A baseline blood sample is drawn to measure cortisol and aldosterone levels.[19]

-

A synthetic version of ACTH (cosyntropin) is administered intravenously or intramuscularly.[19]

-

Blood samples are collected at 30 and/or 60 minutes post-injection to measure stimulated cortisol and aldosterone levels.[19]

-

-

Interpretation: In primary adrenal insufficiency, both cortisol and aldosterone levels will be low at baseline and show a blunted or no response to ACTH stimulation.[19]

Workflow for the ACTH stimulation test.

Conclusion

Aldosterone and this compound share a common mechanism of action through the mineralocorticoid receptor, leading to similar physiological effects on electrolyte and water balance. The primary distinction lies in their pharmacokinetic profiles and clinical applications. Aldosterone, with its short half-life, functions as a key endogenous regulator, while the long-acting formulation of DOCP makes it a suitable and effective therapeutic agent for the management of mineralocorticoid deficiency, particularly in veterinary medicine.[5][12] For researchers and drug development professionals, understanding these similarities and differences is crucial for the development of novel therapies targeting the mineralocorticoid system and for the effective management of related disorders.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Aldosterone: Renal Action & Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of this compound administration on blood pressure in dogs with primary hypoadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolated hypoaldosteronism managed by DOCP in a dog with chronic kidney disease and hypercortisolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison between screening for primary aldosteronism with and without drug adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparing ARR Versus Suppressed PRA as Screening Tests for Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diagnosis and Treatment of Primary Adrenal Insufficiency: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to the Precursors for Desoxycorticosterone Pivalate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic pathways involved in the production of desoxycorticosterone pivalate (B1233124) (DOCP). The information presented herein is intended to support research, development, and manufacturing activities in the pharmaceutical sciences.

Introduction

Desoxycorticosterone pivalate (DOCP), a synthetic mineralocorticoid, is the 21-pivalate ester of desoxycorticosterone. It is primarily used in veterinary medicine to manage hypoadrenocorticism (Addison's disease) in dogs. The pivalate ester provides a long-acting depot effect upon intramuscular injection. The synthesis of DOCP involves the strategic functionalization of a steroid backbone, starting from readily available precursors. Understanding the selection of these precursors and the efficiency of the subsequent transformations is critical for process optimization and the economic viability of manufacturing.

Core Precursors for this compound Synthesis

The synthesis of this compound originates from common steroid starting materials. The primary and most direct precursors are progesterone (B1679170) and 11-deoxycortisol (also known as Reichstein's Substance S). The immediate precursor to the final product is desoxycorticosterone (11-deoxycorticosterone or 21-hydroxyprogesterone).

-

Progesterone: A readily available steroid hormone, progesterone serves as a fundamental starting material. The key transformation involves the introduction of a hydroxyl group at the C21 position.

-

11-Deoxycortisol (Reichstein's Substance S): This steroid is a metabolic intermediate in the synthesis of cortisol and can also serve as a precursor.

-

Desoxycorticosterone (21-Hydroxyprogesterone): As the direct precursor to DOCP, the synthesis of this intermediate is a critical step in the overall manufacturing process.

Synthetic Pathways and Methodologies

The synthesis of this compound can be broadly divided into two key stages:

-

Synthesis of Desoxycorticosterone (21-Hydroxyprogesterone): This stage focuses on the introduction of a hydroxyl group at the C21 position of a suitable steroid precursor.

-

Esterification of Desoxycorticosterone: The final step involves the esterification of the 21-hydroxyl group with pivalic acid or a reactive derivative thereof.

Synthesis of Desoxycorticosterone from Progesterone

A common chemical route for the synthesis of desoxycorticosterone from progesterone involves a two-step process: 21-halogenation followed by nucleophilic substitution.

A described method involves the iodination of progesterone at the C21 position, followed by reaction of the resulting 21-iodo derivative with potassium acetate (B1210297) to yield desoxycorticosterone acetate[1]. This acetate can then be hydrolyzed to desoxycorticosterone or directly used in some applications. For the synthesis of the pivalate ester, the hydrolysis to the free alcohol is a necessary intermediate step.

Synthesis of 21-Hydroxyprogesterone from 21-Hydroxy-6-dehydroprogesterone

An alternative high-yield synthesis of 21-hydroxyprogesterone (desoxycorticosterone) has been reported starting from 21-hydroxy-6-dehydroprogesterone.

Experimental Protocol:

-

Reaction Setup: A 5-liter reaction kettle is charged with 328.5 g of 21-hydroxy-6-dehydroprogesterone, 3500 ml of isopropanol, 130.0 g of Raney nickel, and 140.0 g of formic acid. The system is protected with a nitrogen atmosphere.

-

Reaction Conditions: The mixture is heated to reflux (76-80 °C) with stirring and maintained at this temperature for 8 hours.

-

Work-up and Purification: Upon completion of the reaction, heating is stopped, and the catalyst is filtered off while the solution is still hot. The solvent is then distilled from the filtrate under normal pressure. After distilling off 2950 ml of solvent, 1900 ml of purified water is added. The mixture is cooled to 5-20 °C, and the product is collected by suction filtration. The crystalline product is washed twice with 900 ml of purified water and then dried.

-

Yield: This process yields 303.7 g of 21-hydroxyprogesterone crystals, corresponding to a yield of 91.9%[1].

Esterification of Desoxycorticosterone to this compound

The final step in the synthesis is the esterification of the 21-hydroxyl group of desoxycorticosterone with a pivaloylating agent. Common reagents for this transformation include pivaloyl chloride and pivalic anhydride.

Proposed Experimental Protocol (based on general acylation procedures):

-

Reagents: Desoxycorticosterone, pivaloyl chloride (or pivalic anhydride), and a base such as pyridine (B92270) or triethylamine.

-

Reaction Setup: Desoxycorticosterone is dissolved in a suitable anhydrous solvent (e.g., pyridine or dichloromethane). The solution is cooled in an ice bath.

-

Reaction Conditions: Pivaloyl chloride is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).

-

Work-up and Purification: The reaction mixture is quenched with water or a dilute acid solution. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key synthetic steps.

| Precursor Conversion | Product | Yield (%) | Reference |

| 21-Hydroxy-6-dehydroprogesterone | 21-Hydroxyprogesterone | 91.9 | [1] |

| Progesterone | Desoxycorticosterone Acetate | Not specified | [1] |

| Desoxycorticosterone | This compound | Not specified | - |

| Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₂₆H₃₈O₄ |

| Molecular Weight | 414.58 g/mol |

| Appearance | White, odorless, crystalline powder |

| Solubility | Practically insoluble in water; sparingly soluble in acetone; slightly soluble in methanol, ether, and vegetable oils[2] |

| Melting Point | Not specified |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway from Progesterone to this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound relies on well-established steroid chemistry, with progesterone and 11-deoxycortisol being the most relevant starting materials. The key transformations involve the introduction of a hydroxyl group at the C21 position, followed by esterification with a pivaloylating agent. While high-yielding methods exist for the synthesis of the desoxycorticosterone intermediate, further optimization and detailed reporting of the final esterification step are crucial for enhancing the overall efficiency of the manufacturing process. This guide provides a foundational understanding of the precursor landscape and synthetic strategies, which can be leveraged for further research and development in the field of steroid-based pharmaceuticals.

References

An In-depth Guide to the Effects of Deoxycorticosterone Pivalate (DOCP) on Sodium and Potassium Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid, an analog of the endogenous steroid hormone deoxycorticosterone, which is a precursor to aldosterone (B195564).[1][2] It is widely used in veterinary medicine to manage primary hypoadrenocorticism (Addison's disease) and as a crucial tool in preclinical research to induce experimental models of salt-sensitive hypertension, commonly known as the DOCA-salt model.[1][3] This guide provides a detailed technical overview of the molecular mechanisms by which DOCP modulates sodium and potassium transport, summarizes quantitative data from key studies, outlines common experimental protocols, and visualizes the core signaling pathways.

The primary action of DOCP is mimicking the physiological effects of aldosterone, which plays a central role in maintaining electrolyte and water balance.[4][5] By acting on the distal nephron of the kidney, DOCP enhances the reabsorption of sodium and the excretion of potassium, leading to increased water retention and blood volume.[1][6] Understanding these mechanisms is critical for researchers studying hypertension, renal physiology, and for the development of novel therapeutics targeting these pathways.

Core Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway

The physiological effects of DOCP are mediated through its interaction with the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[5] The signaling cascade is a classic example of steroid hormone action, leading to genomic effects that alter protein expression and, consequently, ion transport.

-

Binding and Translocation: DOCP, being lipophilic, diffuses across the cell membrane of target epithelial cells in the distal nephron, primarily the late distal convoluted tubule (DCT2), connecting tubule (CNT), and the collecting duct.[7] In the cytoplasm, it binds to the MR, causing a conformational change that displaces heat shock proteins and other chaperones.[5]

-

Nuclear Translocation and Transcription: The activated DOCP-MR complex translocates into the nucleus.[5]

-

Gene Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of aldosterone-induced proteins (AIPs).

-

Protein Synthesis and Trafficking: The resulting messenger RNA (mRNA) is translated into new proteins that directly or indirectly modulate ion transport. Key AIPs include the subunits of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[8]

Modulation of Sodium and Potassium Transport Proteins

The clinical and experimental effects of DOCP stem from its influence on key ion transport proteins located in the apical and basolateral membranes of renal tubular cells.

Epithelial Sodium Channel (ENaC)

ENaC is the rate-limiting step for sodium reabsorption in the aldosterone-sensitive distal nephron.[9][10] It is a constitutively active channel that allows sodium ions to flow down their electrochemical gradient from the tubular fluid into the cell.[10]

-

Mechanism of Upregulation: DOCP increases the transcription of the genes encoding the α, β, and γ subunits of ENaC.[11] This leads to a higher density of ENaC channels at the apical membrane, thereby increasing the capacity for sodium reabsorption.[10] Aldosterone (and by extension, DOCP) is a primary regulator of ENaC expression and activity.[8]

Na+/K+-ATPase (Sodium-Potassium Pump)

Located on the basolateral membrane, the Na+/K+-ATPase is essential for maintaining the low intracellular sodium concentration that drives apical sodium entry.[12] It actively transports three sodium ions out of the cell in exchange for two potassium ions entering the cell, an ATP-dependent process.[9]

-

Mechanism of Upregulation: DOCP administration leads to an increase in both the expression and activity of Na+/K+-ATPase.[9][13] This coordinated upregulation ensures that the increased influx of sodium through ENaC is efficiently extruded from the cell into the bloodstream, completing the process of sodium reabsorption.[9]

Renal Outer Medullary Potassium Channel (ROMK)

ROMK is a key channel responsible for potassium secretion into the tubular fluid from the principal cells of the collecting duct.[14][15]

-

Mechanism of Upregulation: The increased activity of the Na+/K+-ATPase raises intracellular potassium concentration. This, combined with the lumen-negative electrical potential generated by ENaC-mediated sodium influx, creates a strong driving force for potassium to exit the cell through apical channels like ROMK.[15] Mineralocorticoid activity promotes this potassium secretion.

Quantitative Effects of DOCP Administration

DOCP administration leads to measurable changes in serum and urine electrolyte concentrations. The data below are compiled from studies in canine models of hypoadrenocorticism, where DOCP is used as replacement therapy, and rodent models of hypertension.

Table 1: Effect of DOCP on Serum Electrolytes in Dogs with Hypoadrenocorticism

| Parameter | Treatment Group | Baseline (Pre-Treatment) | Post-Treatment (10-30 days) | Reference |

| Serum Sodium (mmol/L) | Low-Dose DOCP (1.1 mg/kg) | Mean values not specified, but typically low | Normalized to reference range | [16][17] |

| Standard-Dose DOCP (2.2 mg/kg) | Mean values not specified, but typically low | Normalized to reference range | [16][17] | |

| Serum Potassium (mmol/L) | Low-Dose DOCP (1.1 mg/kg) | Mean values not specified, but typically high | Normalized to reference range | [16][17] |

| Standard-Dose DOCP (2.2 mg/kg) | Mean values not specified, but typically high | Normalized to reference range | [16][17] | |

| Sodium:Potassium Ratio | Low-Dose DOCP (1.1 mg/kg) | Typically <27 | ≥32 | [16] |

| Standard-Dose DOCP (2.2 mg/kg) | Typically <27 | ≥32 (mean 34.8-37.2) | [16] |

Note: In healthy animals, DOCP administration can cause hypernatremia and hypokalemia.[1]

Table 2: Typical Observations in the DOCA-Salt Rodent Model of Hypertension

| Parameter | Model | Observation | Reference |

| Serum Sodium | Rat/Mouse | Increased | [1][18] |

| Serum Potassium | Rat/Mouse | Decreased | [1] |

| Urinary Sodium Excretion | Rat/Mouse | Initially decreased, followed by "escape" | [19] |

| Urinary Potassium Excretion | Rat/Mouse | Increased | [1] |

| Blood Pressure | Rat/Mouse | Significantly elevated | [3][20][21] |

Experimental Protocols

The DOCA-Salt Hypertensive Rat Model

This is a widely used pharmacological model to study salt-sensitive hypertension.[3]

-

Objective: To induce hypertension through mineralocorticoid excess and high salt intake.

-

Methodology:

-

Animal Selection: Male Sprague-Dawley or Wistar rats (150-200g) are commonly used.[18][20]

-

Uninephrectomy (Optional but common): To accelerate the onset and severity of hypertension, a left uninephrectomy is often performed under anesthesia. This reduces the renal mass available for sodium and water excretion.[3][18]

-

DOCP/DOCA Administration:

-

Injections: Deoxycorticosterone acetate (B1210297) (DOCA) is administered subcutaneously or intramuscularly, typically at a dose of 25-40 mg/kg, twice weekly for several weeks.[18]

-

Pellet/Implant: A silastic tube or pellet containing a set amount of DOCA (e.g., 100 mg) can be implanted subcutaneously for continuous release.[20]

-

-

Salt Loading: Following surgery and initiation of DOCA treatment, the rats' drinking water is replaced with a 1% NaCl solution (saline).[18][20]

-

Monitoring: Blood pressure is monitored regularly (e.g., weekly) using tail-cuff plethysmography or telemetry implants.[21] Serum and urine electrolytes are collected at specified endpoints.

-

Duration: The model typically develops robust hypertension within 3-6 weeks.[18][20]

-

Patch-Clamp Electrophysiology for Ion Channel Activity

This technique allows for the direct measurement of ion channel activity in native renal tissue, providing precise quantification of the effects of DOCP treatment.[22][23]

-

Objective: To measure the activity (open probability, conductance) of ENaC and ROMK in renal tubules isolated from control vs. DOCP-treated animals.

-

Methodology:

-

Animal Preparation: Anesthetize a control or DOCP-treated animal and perfuse the kidneys with a cold physiological solution.

-

Tubule Isolation: Excise the kidneys and microdissect specific nephron segments (e.g., cortical collecting duct) under a stereomicroscope.[22]

-

Split-Open Preparation: The isolated tubule is transferred to a chamber on an inverted microscope and "split open" using fine forceps to gain access to the apical membrane of the principal cells.[22][23]

-

Patch-Clamp Recording:

-

A glass micropipette with a very fine tip (~1 µm) is filled with an appropriate electrolyte solution and pressed against the apical cell membrane.[22]

-

Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane.[22]

-

In the "cell-attached" configuration, the activity of the channel(s) within the patch of membrane under the pipette is recorded as picoampere-level currents.[22]

-

-

Data Analysis: Software is used to analyze the current traces to determine single-channel conductance, open and closed times, and the number of active channels in the patch. This allows for a direct comparison of ENaC or ROMK activity between experimental groups.

-

Conclusion

Deoxycorticosterone pivalate is a powerful tool in both clinical and basic research, exerting profound effects on sodium and potassium transport. Its mechanism of action, centered on the mineralocorticoid receptor, involves the coordinated genomic upregulation of key ion transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This leads to robust sodium reabsorption and potassium secretion, primarily in the distal nephron. The quantitative data from animal models consistently demonstrate these effects, which form the basis of the widely used DOCA-salt model of hypertension. The detailed experimental protocols provided herein serve as a guide for researchers seeking to investigate these pathways further. A thorough understanding of DOCP's molecular and physiological impact is essential for advancing our knowledge of renal function, cardiovascular disease, and the development of targeted pharmacological interventions.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. Desoxycorticosterone pivalate - Wikipedia [en.wikipedia.org]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound DOCP | VCA Animal Hospitals [vcahospitals.com]

- 7. Aldosterone-dependent and -independent regulation of the epithelial sodium channel (ENaC) in mouse distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of the epithelial Na+ channel (ENaC) in high AVP but low aldosterone states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coordinated Control of ENaC and Na+,K+-ATPase in Renal Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect of dietary salt intake on epithelial Na+ channels (ENaCs) in the hypothalamus of Dahl salt‐sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Renal Na-K-ATPase: its role in tubular sodium and potassium transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Na,K-ATPase expression and cell volume during hypertonic stress in human renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low‐dose this compound treatment of hypoadrenocorticism in dogs: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. omicsonline.org [omicsonline.org]

- 19. researchgate.net [researchgate.net]

- 20. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DOCP-Salt Treatment Leads to Non-dipping Hypertension in Per1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recording Ion Channels in Isolated, Split-Opened Tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recording ion channels in isolated, split-opened tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research Applications of Desoxycorticosterone Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid, an analogue of the endogenous steroid hormone desoxycorticosterone.[1] Its primary mechanism of action involves binding to and activating mineralocorticoid receptors (MR), which leads to a cascade of downstream effects, most notably the regulation of electrolyte and water balance.[1] In basic research, DOCP is a critical tool for inducing experimental models of salt-sensitive hypertension and for studying the physiological and pathophysiological roles of mineralocorticoid receptor activation in various organ systems, including the kidneys, cardiovascular system, and brain. This guide provides a comprehensive overview of the core applications of DOCP in a research setting, with a focus on experimental protocols, quantitative data, and the underlying molecular pathways.

Mechanism of Action

DOCP exerts its biological effects through its interaction with the mineralocorticoid receptor, a member of the nuclear receptor superfamily.[1] Upon binding, the DOCP-MR complex translocates to the nucleus, where it acts as a ligand-activated transcription factor, binding to hormone response elements on target genes.[1] This results in the increased transcription of genes involved in sodium and water retention and potassium excretion. A key target of this pathway is the epithelial sodium channel (ENaC) in the distal nephron of the kidney. Activation of the mineralocorticoid receptor by DOCP leads to an increase in the expression and activity of ENaC, promoting sodium reabsorption from the tubular fluid into the bloodstream.[2][3] This sodium retention is accompanied by water, leading to an expansion of extracellular fluid volume and, under certain conditions, an increase in blood pressure.

Signaling Pathway of Desoxycorticosterone Pivalate

References

- 1. Hormone and electrolyte changes in post-deoxycorticosterone salt hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel pathway of epithelial sodium channel activation involves a serum- and glucocorticoid-inducible kinase consensus motif in the C terminus of the channel's alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epithelial sodium channel regulated by aldosterone-induced protein sgk - PubMed [pubmed.ncbi.nlm.nih.gov]

Desoxycorticosterone Pivalate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Desoxycorticosterone Pivalate (B1233124) (DOCP), a synthetic mineralocorticoid crucial for the management of hypoadrenocorticism in veterinary medicine. This document details the physicochemical properties of DOCP, presenting quantitative data in structured tables, outlining experimental protocols for its analysis, and illustrating key biological pathways and workflows.

Core Physicochemical Properties

Desoxycorticosterone pivalate (DOCP) is a long-acting ester of desoxycorticosterone. It is a white or almost white, odorless crystalline powder. Its prolonged duration of action is attributed to its formulation as a microcrystalline suspension and its low aqueous solubility, which allows for slow dissolution and absorption from the injection site.[1]

Solubility Profile

DOCP is characterized by its poor solubility in aqueous solutions and slight to sparing solubility in various organic solvents. This property is fundamental to its use in long-acting injectable formulations. The solubility of a drug substance is a critical parameter in drug development, influencing its dissolution rate, bioavailability, and formulation design.

Table 1: Solubility of this compound (DOCP)

| Solvent | Qualitative Solubility | Quantitative Solubility (at stated conditions) |

| Water | Practically Insoluble[2][3][4][5] | 0.00141 mg/mL (Predicted)[4] |

| Acetone | Sparingly Soluble[2][3][4][5] | Data not available |

| Methanol (B129727) | Slightly Soluble[2][3][4][5] | Data not available |

| Ethanol | Data not available | Data not available |

| Ether | Slightly Soluble[2][3][4][5] | Data not available |

| Vegetable Oils | Slightly Soluble[2][3][4][5] | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble | 5 mg/mL (with sonication and heating to 80°C)[6] |

Note: The qualitative terms are based on pharmacopeial definitions.

For comparative purposes, the solubility of the related corticosteroid, corticosterone, is approximately 25 mg/mL in ethanol, DMSO, and dimethylformamide.[7]

Stability Profile

DOCP is described as being stable in air.[2][3][4][5] However, for pharmaceutical preparations, a thorough understanding of its stability under various stress conditions is essential to ensure its potency and safety over its shelf life. Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies of DOCP

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl at 40-80°C | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at 40-80°C | To assess degradation in alkaline environments. |

| Oxidation | 3% - 30% H₂O₂ at room or elevated temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat at elevated temperatures (e.g., 60-80°C) | To identify thermally induced degradation products. |

| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines) | To determine light sensitivity and inform packaging requirements. |

Experimental Protocols

Accurate determination of solubility and stability requires robust and validated analytical methods. The following sections provide detailed methodologies for key experiments.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of DOCP in various solvents.

Objective: To determine the saturation solubility of DOCP in a specific solvent at a controlled temperature.

Materials:

-

This compound (DOCP) reference standard

-

Selected solvents (e.g., water, methanol, ethanol, acetone) of appropriate purity

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of DOCP to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, cease agitation and allow the vials to stand at the same temperature to permit the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of DOCP in the diluted sample using a validated HPLC-UV or other suitable method.

-

Calculate the solubility of DOCP in the solvent, taking into account the dilution factor.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. The following is a representative HPLC-UV method.

Objective: To develop and validate an HPLC method capable of resolving DOCP from potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 - 1.5 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of DOCP reference standard in a suitable solvent (e.g., methanol) and make further dilutions to create a calibration curve.

-

Sample Preparation: Dilute the test sample (e.g., from a stability study) with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the peak area of DOCP and any degradation products. Calculate the concentration of DOCP in the sample using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of DOCP in the stressed sample to that of an unstressed control.

Protocol for Forced Degradation Studies

This protocol outlines the general procedure for subjecting DOCP to various stress conditions to evaluate its stability.

Objective: To identify the degradation pathways of DOCP and to generate potential degradation products for the validation of a stability-indicating analytical method.

Procedure:

-

Sample Preparation: Prepare solutions of DOCP in suitable solvents for each stress condition.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of the appropriate acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the DOCP solution. Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the samples before analysis.

-

Oxidation: Add a solution of hydrogen peroxide (e.g., 30%) to the DOCP solution and keep it at room temperature or slightly elevated temperature for a set duration.

-

Thermal Degradation: Store a solid sample of DOCP in an oven at a high temperature (e.g., 80°C) for a defined period. Also, subject a solution of DOCP to thermal stress.

-

Photostability: Expose a solution and solid sample of DOCP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: At appropriate time points, withdraw samples, dilute as necessary, and analyze using the validated stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

The following diagrams illustrate the mechanism of action of DOCP and a typical workflow for its analysis.

Caption: Signaling pathway of this compound (DOCP).

Caption: Workflow for forced degradation and stability analysis of DOCP.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H38O4 | CID 11876263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Percorten™-V (this compound injectable suspension) [dailymed.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Administration of Desoxycorticosterone Pivalate (DOCP) in Rodent Models: Application Notes and Protocols for Hypertension Induction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of Desoxycorticosterone Pivalate (DOCP) to induce hypertension in rat models. The methodologies outlined are based on established experimental procedures to ensure reproducibility and accuracy in cardiovascular research.

Introduction

This compound (DOCP), a long-acting mineralocorticoid, is a synthetic analog of the endogenous steroid hormone aldosterone. In preclinical research, DOCP is a key component in the widely utilized Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model. This model simulates a state of mineralocorticoid excess, leading to volume-dependent hypertension. The protocol typically involves unilateral nephrectomy to reduce renal excretory capacity, followed by chronic administration of DOCP and a high-salt diet. This induced state of hypertension is a valuable tool for investigating the pathophysiology of cardiovascular diseases and for evaluating the efficacy of novel therapeutic agents.

The DOCA-salt model is characterized by increased sodium retention, plasma volume expansion, and subsequent elevation in blood pressure. It is a well-established model for studying the roles of the endocrine system, the nervous system, and vascular function in the development and maintenance of hypertension.

Experimental Protocols

The induction of hypertension using DOCP in rats is a multi-step process that requires careful surgical and procedural execution. The following protocols are a synthesis of commonly employed methods in the field.

Animal Model and Acclimatization

-

Species and Strain: Male Sprague-Dawley or Wistar rats are most commonly used.

-

Age and Weight: Rats are typically 8-10 weeks old, with a body weight ranging from 250-300 grams at the start of the study.

-

Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to any experimental procedures. This helps to minimize stress-related physiological variations.

Unilateral Nephrectomy

To potentiate the hypertensive effects of DOCP, a unilateral nephrectomy is performed.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpels, forceps, scissors, sutures)

-

Heating pad

-

Animal clippers

-

Antiseptic solution (e.g., povidone-iodine)

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the surgery.

-

Shave the fur on the left flank and sterilize the surgical site with an antiseptic solution.

-

Place the animal on a heating pad to maintain body temperature.

-

Make a small incision on the left flank to expose the kidney.

-

Carefully ligate the renal artery, vein, and ureter using surgical sutures.

-

Excise the left kidney.

-

Close the muscle and skin layers with sutures.

-

Administer post-operative analgesics as required and allow the rats to recover for one week with ad libitum access to standard chow and water.

DOCP Administration